molecular formula C10H17NO3 B1614917 Ethyl 1-acetylpiperidine-4-carboxylate CAS No. 69001-10-1

Ethyl 1-acetylpiperidine-4-carboxylate

Cat. No.: B1614917
CAS No.: 69001-10-1
M. Wt: 199.25 g/mol
InChI Key: SAIQQCUEISMNQC-UHFFFAOYSA-N
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Description

Ethyl 1-acetylpiperidine-4-carboxylate (CAS 69001-10-1) is a piperidine derivative with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . It features an acetyl group at the 1-position and an ethoxycarbonyl moiety at the 4-position of the piperidine ring. This compound is primarily used in laboratory research, particularly in medicinal chemistry and drug discovery, due to its structural versatility as a building block for bioactive molecules.

Properties

IUPAC Name

ethyl 1-acetylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-14-10(13)9-4-6-11(7-5-9)8(2)12/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIQQCUEISMNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988764
Record name Ethyl 1-acetylpiperidine-4-carboxylate
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69001-10-1
Record name Ethyl 1-acetyl-4-piperidinecarboxylate
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Record name Ethyl 1-acetylpiperidine-4-carboxylate
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Record name Ethyl 1-acetylpiperidine-4-carboxylate
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Record name Ethyl 1-acetylpiperidine-4-carboxylate
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Preparation Methods

Esterification of Isonipecotic Acid to Ethyl 4-piperidinecarboxylate

A foundational step in the preparation involves converting isonipecotic acid (piperidine-4-carboxylic acid) into ethyl 4-piperidinecarboxylate by esterification using thionyl chloride and ethanol. The process is conducted by dissolving isonipecotic acid in absolute ethanol, cooling to 0°C, followed by dropwise addition of thionyl chloride. The mixture is then refluxed for 48 hours. Post-reaction, the solvent is removed under vacuum, and the residue is extracted with ethyl acetate and washed with sodium hydroxide solution. Drying over anhydrous sodium sulfate and concentration yields the ethyl ester product with a high yield of approximately 94%.

Step Reagents & Conditions Outcome
Isonipecotic acid + EtOH Thionyl chloride addition at 0°C, reflux 48 h Ethyl 4-piperidinecarboxylate (94% yield)

This method is notable for its simplicity and high yield, making it a reliable route to the ester intermediate.

N-Acetylation of Piperidine Nitrogen

The key transformation to obtain Ethyl 1-acetylpiperidine-4-carboxylate involves acetylation at the nitrogen atom of the piperidine ring. Although detailed direct procedures for this specific acetylation are scarce in the open literature, analogous methods typically employ acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions to selectively introduce the acetyl group at the nitrogen.

Alternative Protection and Acylation Strategies

Patented methods describe the preparation of related 1-N-acetyl piperidine derivatives using protecting groups and multi-step transformations. For example, the use of 1-N-BOC (tert-butyloxycarbonyl) protection on the piperidine nitrogen allows selective functionalization at the 4-position, followed by deprotection and acetylation steps. However, these methods often involve:

  • Use of expensive coupling agents like HOBt (1-Hydroxybenzotriazole)
  • Sensitive reagents such as methyl Grignard reagents requiring anhydrous and low-temperature conditions
  • Multi-step sequences with moderate yields (sometimes as low as 43%)

These factors limit their industrial applicability due to cost, complexity, and operational challenges.

Industrial Considerations and Optimization

Industrial synthesis favors routes that minimize expensive reagents and harsh conditions. The direct esterification of isonipecotic acid to ethyl 4-piperidinecarboxylate is scalable and efficient. Subsequent acetylation can be optimized by:

  • Using mild acetylating agents under controlled pH and temperature to avoid side reactions
  • Employing continuous flow reactors for better control of reaction parameters and reproducibility
  • Applying advanced purification techniques such as recrystallization and chromatography to achieve high purity

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Yield (%)
Thionyl chloride esterification Isonipecotic acid + ethanol + SOCl2, reflux 48 h High yield, simple, scalable Use of corrosive SOCl2 ~94
N-Acetylation with acetic anhydride (general) Acetylation of piperidine nitrogen Straightforward acetylation Requires selective control to avoid O-acetylation Variable
BOC protection & Grignard reagents Protection → Weinreb amide → Grignard reaction Enables selective transformations Expensive reagents, sensitive conditions, low yield ~43 (reported)
Industrial continuous flow Esterification + acetylation in flow reactors Consistent quality, scalable Requires specialized equipment Not specified

Research Findings and Notes

  • The esterification of isonipecotic acid using thionyl chloride and ethanol is well-documented and provides a robust route to the ethyl ester intermediate with high purity and yield.
  • The acetylation step, while conceptually straightforward, requires careful optimization to selectively acetylate the nitrogen without affecting other functional groups.
  • Patented methods involving protection strategies and Grignard reagents offer alternative synthetic routes but are less favored industrially due to cost and operational complexity.
  • Industrial methods increasingly employ continuous flow chemistry to improve reproducibility and scalability, coupled with modern purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-acetylpiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-acetylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and physiological functions .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of the piperidine ring is a critical site for modulating biological activity and physicochemical properties. Below are key analogs:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-acetylpiperidine-4-carboxylate Acetyl 69001-10-1 199.25 Versatile intermediate in drug synthesis
Ethyl 1-benzoylpiperidine-4-carboxylate Benzoyl 136081-74-8 275.30 Higher lipophilicity; used in kinase inhibitor studies
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 4-Nitrophenyl 216985-30-7 306.31 Electron-withdrawing group enhances stability; explored in antimicrobial agents
Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate 4-Chlorobenzoyl - 309.76 Chlorine substituent improves metabolic resistance
Ethyl 4-hydroxy-1-piperidinecarboxylate Hydroxyl 65214-82-6 187.20 Increased solubility due to polar -OH group

Key Observations :

  • Acetyl (target compound): Balances lipophilicity and reactivity, making it suitable for diverse synthetic pathways.
  • Benzoyl/Chlorobenzoyl : Bulkier substituents enhance binding affinity to hydrophobic enzyme pockets but may reduce solubility .
  • Hydroxyl : Enhances aqueous solubility but may limit membrane permeability .

Variations at the 4-Position (Carboxylate Ester)

The ethoxycarbonyl group at the 4-position can be modified to alter metabolic stability and bioavailability:

Compound Name Ester Group CAS Number Key Differences
This compound Ethyl 69001-10-1 Standard ester; moderate hydrolysis rate
Methyl 2-(piperidin-4-yl)acetate hydrochloride Methyl 81270-37-3 Smaller ester; hydrochloride salt improves crystallinity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Free carboxylic acid - Increased polarity; prone to ionization at physiological pH

Impact of Ester Modifications :

  • Ethyl vs. Methyl : Ethyl esters generally exhibit slower enzymatic hydrolysis compared to methyl esters, extending half-life in vivo.
  • Carboxylic Acid Derivatives : Free acids (e.g., 1-(ethoxycarbonyl)piperidine-4-carboxylic acid) are more water-soluble but may require prodrug strategies for cellular uptake .

Biological Activity

Ethyl 1-acetylpiperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the empirical formula C8H13NO3C_8H_{13}NO_3. It is synthesized through various methods, including the reaction of piperidine derivatives with acetic anhydride and ethyl chloroformate. The synthesis often involves multiple steps to achieve the desired purity and yield.

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting MAGL can enhance the levels of endocannabinoids, potentially providing therapeutic effects in conditions like pain and inflammation .

2. Anticancer Properties

The compound has demonstrated antiproliferative activity in various cancer cell lines, suggesting its potential as an anticancer agent. Specifically, studies have shown that it can inhibit cell growth in high-grade serous ovarian cancer organoids and pancreatic ductal adenocarcinoma primary cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

3. Antiviral Activity

Recent investigations have also explored the antiviral potential of this compound. It has been evaluated for its ability to inhibit HIV-1 infection through interference with viral entry mechanisms. The compound's structural characteristics allow it to interact with viral envelope proteins, thus blocking the virus's ability to infect host cells .

Case Study 1: MAGL Inhibition

In a study evaluating various piperidine derivatives, this compound was identified as a potent MAGL inhibitor with an IC50 value in the low nanomolar range. This study utilized enzymatic assays and molecular dynamics simulations to confirm its selectivity for MAGL over other components of the endocannabinoid system .

Case Study 2: Anticancer Activity

A panel of cancer cell lines was treated with this compound, revealing a dose-dependent decrease in cell viability. Notably, the compound exhibited over 70% inhibition in ovarian cancer organoids at concentrations below 10 µM, highlighting its potential for further development as an anticancer therapeutic .

Table: Summary of Biological Activities

Activity Mechanism Reference
Enzyme InhibitionReversible MAGL inhibitor ,
Anticancer PropertiesInduces apoptosis in cancer cell lines ,
Antiviral ActivityInhibits HIV-1 entry ,

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 1-acetylpiperidine-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, acetylation of ethyl piperidine-4-carboxylate (CAS 1126-09-6) using acetyl chloride in anhydrous conditions is a common approach . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in toluene), and purification via column chromatography. Catalytic methods, such as using sodium ethylate in ethanol, have been reported for analogous piperidine esters .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of acetyl (δ ~2.1 ppm for CH₃) and ethyl ester (δ ~1.2–4.1 ppm) groups.
  • Mass spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) provides accurate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₉NO₃) and fragmentation patterns .
  • HPLC : Monitor purity (>98%) using reverse-phase columns with UV detection at 210–254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to strong oxidizing agents, which may degrade the ester or acetyl groups .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring in this compound inform its reactivity in catalytic systems?

  • Methodological Answer : Employ X-ray crystallography (e.g., SHELXL refinement ) to determine ring puckering parameters (amplitude qq, phase angle ϕ\phi) as defined by Cremer and Pople . Computational modeling (DFT or MD simulations) can further predict steric effects of substituents on reaction pathways, such as nucleophilic acyl substitution.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) during structural characterization?

  • Methodological Answer :

  • For NMR anomalies: Conduct variable-temperature NMR to assess dynamic effects (e.g., ring flipping) or use COSY/NOESY to confirm coupling networks.
  • For MS discrepancies: Compare experimental spectra with curated databases (e.g., NIST ) and consider isotopic labeling to trace fragmentation pathways .

Q. How can the compound serve as a precursor for bioactive analogs, and what functionalization strategies are most efficient?

  • Methodological Answer : The ester and acetyl groups are versatile handles for derivatization:

  • Ester hydrolysis : Use aqueous HCl/EtOH to generate the carboxylic acid for peptide coupling .
  • Amidation : React with amines (e.g., benzylamine) under DCC/HOBt conditions to form amides, as demonstrated in analogous piperidinecarboxamides .
  • Sulfonylation : Introduce sulfonyl groups (e.g., 4-ethoxyphenylsulfonyl) via SN2 reactions to modulate solubility or receptor binding .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Use software like ChemAxon or Schrödinger’s QikProp to calculate partition coefficients (logP) and ionization constants. Validate predictions with experimental HPLC retention times or potentiometric titrations .

Data-Driven Research Considerations

Q. How should researchers interpret crystallographic data when the piperidine ring adopts non-planar conformations?

  • Methodological Answer : Apply the Cremer-Pople puckering parameters to quantify deviations from planarity. For example, a chair conformation in six-membered rings will show distinct q2q_2 and ϕ2\phi_2 values compared to boat or twist-boat forms . SHELXPRO can interface with crystallographic data to generate thermal ellipsoid plots for visual analysis .

Q. What statistical methods are appropriate for analyzing reproducibility in synthetic batches?

  • Methodological Answer : Perform ANOVA on yield data across multiple batches to identify variability sources (e.g., temperature fluctuations). Use control charts (e.g., X-bar and R charts) for real-time monitoring of critical parameters like reaction time or solvent purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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